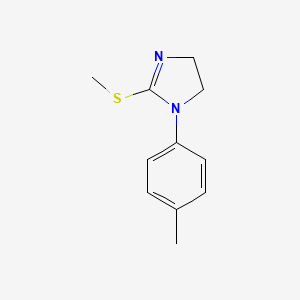

![molecular formula C10H8BrNO2S B1451017 Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate CAS No. 1036380-75-2](/img/structure/B1451017.png)

Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Descripción general

Descripción

“Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 1036380-75-2 . It has a molecular weight of 286.15 and its IUPAC name is this compound . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of this compound has been explored in several studies . For instance, one method involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C . This transformation has been applied in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors, the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold of MK2 inhibitors and a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor of the PIM kinases .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C10H8BrNO2S . Its InChI Code is 1S/C10H8BrNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Subheading Applications in Buchwald–Hartwig C–N Coupling

Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate has been utilized in Buchwald–Hartwig C–N coupling reactions. This process creates di(hetero)arylamines by coupling bromobenzenes with methyl 3-aminobenzo[b]thiophene-2-carboxylates. This method avoids the need to change the amino group into a bromine atom, simplifying the process. It's particularly effective with bromobenzenes that have electron-withdrawing groups and bromobiphenyl, leading to the creation of various biologically active tetracyclic compounds (Queiroz, Calhelha, & Kirsch, 2007).

Antitumoral Activity

Subheading Synthesis of Tricyclic Lactones for Cancer Treatment

Another application of this compound is in synthesizing 3-(aryl)benzothieno[2,3-c]pyran-1-ones, which are tricyclic lactones. These compounds were evaluated for their ability to inhibit the growth of various human tumor cell lines. The study found that most compounds showed significant inhibitory effects, suggesting potential in cancer treatment (Queiroz, Calhelha, Vale-Silva, Pinto, & São-José Nascimento, 2009).

Amination and Antimicrobial Activity

Subheading Palladium-Catalysed Amination and Antimicrobial Exploration

In the realm of antimicrobial research, this compound has been used in palladium-catalysed amination of benzo[b]thiophene bromides. The process resulted in various diarylamines, with preliminary studies showing some antimicrobial activity. This hints at the potential for developing new antimicrobial agents (Queiroz, Begouin, Ferreira, Kirsch, Calhelha, Barbosa, & Estevinho, 2004).

Synthesis of Methylated Thieno Carbazoles

Subheading Developing New Organic Compounds

This compound plays a role in synthesizing new methylated thieno[2,3-a] and [3,2-b]carbazoles. This synthesis involves a palladium-catalyzed cross-coupling process, leading to the creation of novel organic compounds with potential applications in various scientific fields (Ferreira, Queiroz, & Kirsch, 2001).

Simple Synthesis of Alkyl 2-Aminobenzo Carboxylates

Subheading Efficient Preparation Method

This chemical is also crucial in a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates. This method utilizes a dehydrogenation process and results in good to excellent yields, demonstrating its efficiency and potential for broader applications (Adib, Bayanati, Soheilizad, Janatian Ghazvini, Tajbakhsh, & Amanlou, 2014).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

methyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWGIMBQYSUCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659286 | |

| Record name | Methyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036380-75-2 | |

| Record name | Methyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1450934.png)

![2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1450935.png)

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)

![7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1450941.png)

![2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B1450942.png)

![2,3-Dihydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1450943.png)

![3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1450944.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1450948.png)

![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1450950.png)

![3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1450955.png)